molecular formula C20H18N2O3 B13987958 (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone

(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone

Cat. No.: B13987958
M. Wt: 334.4 g/mol
InChI Key: OIEOEXDPDGGMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is a complex organic compound that features both an oxazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a precursor containing a phenyl group and a nitrile group to form the oxazole ring. This is followed by the reaction with morpholine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing molecular mechanisms in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural characteristics make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The oxazole and morpholine rings may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: This compound shares the oxazole ring but has a different substituent, leading to different chemical and biological properties.

    5-(4,5-Diphenyl-1,3-oxazol-2-yl)-1’-isobutyl-8-methoxy-3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indoline]: Another compound with a similar oxazole ring but different substituents and structural features.

Uniqueness

(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is unique due to the presence of both the oxazole and morpholine rings This combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

(4,5-diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C20H18N2O3/c23-20(22-11-13-24-14-12-22)19-21-17(15-7-3-1-4-8-15)18(25-19)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

OIEOEXDPDGGMKW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.